4-(Cyclopentyloxy)benzenethiol
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Overview
Description
4-(Cyclopentyloxy)benzenethiol is an organic compound characterized by a benzene ring substituted with a cyclopentyloxy group and a thiol group
Preparation Methods
The synthesis of 4-(Cyclopentyloxy)benzenethiol typically involves the following steps:
Halogenation: Phenyl sulfide is subjected to a halogenation reaction to obtain 4-halophenyl sulfide.
Sulfhydrylation: The 4-halophenyl sulfide undergoes a sulfhydrylation reaction to form 4-phenylthio-phenylthiolate.
Acidification: The 4-phenylthio-phenylthiolate is then acidified to yield this compound.
Chemical Reactions Analysis
4-(Cyclopentyloxy)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form corresponding hydrocarbons or alcohols.
Common reagents used in these reactions include potassium permanganate for oxidation, sulfuric acid for sulfonation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Cyclopentyloxy)benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein interactions and enzyme functions.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)benzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can inhibit or modify the function of enzymes and proteins, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar compounds to 4-(Cyclopentyloxy)benzenethiol include:
4-Phenylthio-benzenethiol: Similar structure but with a phenyl group instead of a cyclopentyloxy group.
4-Methoxybenzenethiol: Contains a methoxy group instead of a cyclopentyloxy group.
4-Ethoxybenzenethiol: Contains an ethoxy group instead of a cyclopentyloxy group
The uniqueness of this compound lies in its cyclopentyloxy group, which imparts different chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-cyclopentyloxybenzenethiol |
InChI |
InChI=1S/C11H14OS/c13-11-7-5-10(6-8-11)12-9-3-1-2-4-9/h5-9,13H,1-4H2 |
InChI Key |
OHQOAVVWAVNHSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)S |
Origin of Product |
United States |
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